1,2-Dieicosanoyl-sn-glycerol
Description
Properties
CAS No. |
147514-21-4 |
|---|---|
Molecular Formula |
C43H84O5 |
Molecular Weight |
681.1 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-icosanoyloxypropyl] icosanoate |
InChI |
InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3/t41-/m0/s1 |
InChI Key |
AGUTXIBMYVFOMK-RWYGWLOXSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Biochemical Classification and Nomenclature of 1,2 Dieicosanoyl Sn Glycerol
Hierarchical Placement within Glycerolipids and Diacylglycerols
The classification of 1,2-Dieicosanoyl-sn-glycerol follows a clear hierarchical system based on its molecular structure. At the broadest level, it is categorized as a lipid and lipid-like molecule.
Descending the hierarchy, it belongs to the Glycerolipids [GL] category. lipidmaps.org Glycerolipids are characterized by a glycerol (B35011) backbone, a three-carbon molecule that forms the structural foundation for these lipids. cardiff.ac.uk This category includes a wide variety of molecules, such as mono-, di-, and tri-substituted glycerols. caymanchem.com
Within the glycerolipid category, 1,2-Dieicosanoyl-sn-glycerol is further placed in the main class of Diradylglycerols [GL02] . lipidmaps.org More specifically, it falls into the subclass of Diacylglycerols [GL0201] . lipidmaps.org Diacylglycerols (DAGs) are glycerides that consist of a glycerol molecule covalently bonded to two fatty acid chains through ester linkages. nih.gov The "1,2-" designation specifies that these two fatty acid chains are attached to the first and second carbon atoms (sn-1 and sn-2 positions) of the glycerol backbone. nih.govebi.ac.uk
The molecule is defined by its two fatty acyl chains, which in this case are eicosanoyl groups. Eicosanoyl refers to a saturated fatty acid with a 20-carbon chain (also known by its common name, arachidic acid).
Table 1: Hierarchical Classification of 1,2-Dieicosanoyl-sn-glycerol
| Classification Level | Name | Description |
|---|---|---|
| Kingdom | Organic compounds | |
| Super Class | Lipids and lipid-like molecules | |
| Category | Glycerolipids [GL] | Lipids containing a glycerol core structure. lipidmaps.orgcaymanchem.com |
| Main Class | Diradylglycerols [GL02] | Glycerolipids with two substituents on the glycerol backbone. lipidmaps.org |
| Sub Class | Diacylglycerols (DAG) [GL0201] | A glycerol molecule with two fatty acid chains attached via ester bonds. lipidmaps.orgnih.gov |
| Direct Parent | 1,2-diacyl-sn-glycerol | A diacylglycerol with fatty acids at the sn-1 and sn-2 positions. nih.govebi.ac.uk |
Standardized Lipid Nomenclatures and Systematics (e.g., LIPID MAPS)
To ensure consistency and accuracy in scientific communication, standardized nomenclature systems are used to identify lipids like 1,2-Dieicosanoyl-sn-glycerol. The most prominent of these are the International Union of Pure and Applied Chemistry (IUPAC) and the LIPID MAPS (Lipid Metabolites and Pathways Strategy) systems.
The systematic IUPAC name for this compound is [(2S)-3-hydroxy-2-icosanoyloxypropyl] icosanoate . nih.gov This name precisely describes the stereochemistry ('S' configuration at the second carbon of the glycerol) and the exact placement of the two eicosanoyl (icosanoyloxy) groups. A common synonym is 1,2-Diarachidoyl-sn-glycerol. nih.govsmolecule.com
The LIPID MAPS system provides a comprehensive classification and a unique identifier for each lipid. For 1,2-Dieicosanoyl-sn-glycerol, the LIPID MAPS ID is LMGL02010117 . lipidmaps.org
LIPID MAPS also employs a shorthand notation that concisely conveys the structure. The shorthand for this molecule is DG(20:0/20:0/0:0) . lipidmaps.orgnih.gov This notation is broken down as follows:
DG : Indicates the lipid class is Diacylglycerol. babraham.ac.uk
(20:0/20:0/0:0) : Describes the fatty acid composition at the three positions of the glycerol backbone (sn-1, sn-2, and sn-3).
20:0 at the first position signifies a 20-carbon saturated fatty acid (eicosanoic acid).
20:0 at the second position signifies another 20-carbon saturated fatty acid.
0:0 at the third position indicates no fatty acid is attached, leaving a free hydroxyl group.
Table 2: Nomenclature and Identifiers for 1,2-Dieicosanoyl-sn-glycerol
| Nomenclature System | Identifier |
|---|---|
| Systematic (IUPAC) Name | [(2S)-3-hydroxy-2-icosanoyloxypropyl] icosanoate nih.gov |
| Common Synonym | 1,2-Diarachidoyl-sn-glycerol nih.govsmolecule.com |
| LIPID MAPS ID | LMGL02010117 lipidmaps.org |
| LIPID MAPS Shorthand | DG(20:0/20:0/0:0) lipidmaps.orgnih.gov |
| PubChem Compound ID | 9543782 nih.gov |
Metabolic Pathways and Enzymatic Transformations of 1,2 Dieicosanoyl Sn Glycerol
1,2-Dieicosanoyl-sn-glycerol, a diacylglycerol (DAG) containing two 20-carbon saturated fatty acid (eicosanoic acid) chains, is a key intermediate in lipid metabolism. creative-proteomics.com It participates in various metabolic pathways, serving as a precursor for the synthesis of both energy storage lipids (triacylglycerols) and structural membrane lipids (phospholipids). creative-proteomics.commacmillanusa.com Its metabolic fate is determined by the coordinated action of several enzymes that regulate the flux through different biosynthetic routes.
Cellular and Molecular Biological Roles of 1,2 Dieicosanoyl Sn Glycerol
Modulation of Intracellular Signaling Systems
1,2-Dieicosanoyl-sn-glycerol is a potent signaling lipid that directly engages and modulates several critical intracellular pathways, initiating a cascade of events that influence a wide range of cellular functions.
The most well-characterized role of sn-1,2-diacylglycerols is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to signal transduction. The generation of DAG in the inner leaflet of the plasma membrane creates a binding site for the C1 domain of PKC isozymes. This binding event, which is stabilized by the presence of phosphatidylserine (B164497) and calcium for conventional PKCs, induces a conformational change in the kinase, leading to its activation.
This activation process involves the translocation of PKC from the cytosol to the cell membrane. Studies using cell-permeable DAG analogues, such as 1,2-dioctanoyl-sn-glycerol (B43705) (diC8), have demonstrated that this translocation is a rapid and discrete event. For instance, in MCF-7 human breast cancer cells, diC8 induces a significant translocation of PKC from the cytosolic to the particulate compartment within minutes of treatment. While this effect can be transient, it is a prerequisite for the subsequent phosphorylation of downstream target proteins that mediate cellular responses.
The specificity of DAG-PKC interaction can vary based on the fatty acid composition of the DAG molecule. Long-chain, polyunsaturated DAGs, such as 1-stearoyl, 2-arachidonyl glycerol (B35011) (SAG), have been shown to be particularly effective activators of classical PKC isoenzymes (PKC-α and -β) while being less effective for novel isoenzymes like PKC-δ. This suggests that the specific acyl chains of 1,2-Dieicosanoyl-sn-glycerol likely confer selectivity for certain PKC isozymes, thereby tailoring the downstream signaling output.
| Parameter | Observation with DAG Analogues | Cellular Consequence |
| PKC Translocation | Induces rapid movement of PKC from cytosol to membrane fractions. | Prerequisite for kinase activation. |
| Kinase Activation | Binds to the C1 domain, causing a conformational change that activates the enzyme. | Phosphorylation of downstream target proteins. |
| Isozyme Specificity | Different DAG species show varied efficacy in activating PKC isozymes. | Allows for specific and context-dependent signaling. |
| Cellular Response | Triggers pathways involved in proliferation, differentiation, and apoptosis. | Regulation of fundamental cellular processes. |
The signaling function of 1,2-Dieicosanoyl-sn-glycerol is not isolated to the direct activation of PKC but involves extensive crosstalk with other major signaling networks that govern cellular metabolism, survival, and stress responses.
PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth and metabolism. There is significant crosstalk between the PKC and PI3K/AKT/mTOR pathways. PKC can be a downstream effector of this pathway; for example, the mTORC2 complex is known to phosphorylate and activate certain PKC isoforms. Conversely, DAG-mediated activation of PKC can influence mTOR signaling. Activated PKC can phosphorylate and regulate components of the mTOR pathway, such as the Tuberous Sclerosis Complex (TSC), thereby modulating mTORC1 activity, which is a master regulator of protein synthesis and cell growth. frontiersin.org
p53 Pathway: The p53 tumor suppressor pathway is a critical guardian of the genome, activated by cellular stresses like DNA damage. nih.gov Crosstalk between PKC and p53 signaling is complex and can be context-dependent. PKC activation can influence p53 levels and activity, often through intermediate kinases like the p38 MAP kinase. nih.gov The p38 MAPK pathway can phosphorylate and activate p53, leading to cell cycle arrest or apoptosis. nih.gov Therefore, the generation of 1,2-Dieicosanoyl-sn-glycerol and subsequent PKC activation can serve as an upstream signal that engages the p53 stress response network. frontiersin.orgnih.gov
SREBP-2 Pathway: Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is a master transcriptional regulator of cholesterol biosynthesis. nih.gov The activity of SREBPs is tightly linked to cellular lipid status and signaling pathways like mTOR. nih.gov The mTOR pathway regulates the processing and activation of SREBPs. nih.gov This regulation involves lipin-1, a phosphatidate phosphatase that catalyzes the production of DAG. nih.gov mTOR-mediated phosphorylation of lipin-1 controls its localization and ability to generate the DAG pool required for triglyceride and phospholipid synthesis. nih.gov By being a direct product of this regulatory axis, 1,2-Dieicosanoyl-sn-glycerol levels are intertwined with the signaling network that ultimately controls SREBP-2's function in maintaining cholesterol homeostasis.
Contribution to Membrane Structure and Biophysical Properties
Beyond its role as a signaling molecule, 1,2-Dieicosanoyl-sn-glycerol is a potent modulator of the physical properties of cellular membranes. nih.gov As a lipid with a small, weakly polar glycerol headgroup and two large, hydrophobic eicosanoyl chains, it has a conical shape. The accumulation of such cone-shaped lipids within the lipid bilayer induces mechanical stress and alters membrane curvature. nih.gov
This property is crucial for various cellular processes that involve membrane remodeling, such as vesicle formation, endocytosis, exocytosis, and membrane fusion. nih.gov The presence of DAGs can lower the energy barrier for the formation of highly curved membrane intermediates, thereby facilitating these dynamic events.
Furthermore, DAGs can disrupt the stable lamellar phase of a phospholipid bilayer. d-nb.infocore.ac.uk At high local concentrations, they can promote the formation of non-lamellar structures, such as the reverse hexagonal (HII) phase, which is composed of highly curved monolayers. nih.gov This perturbation increases membrane fluidity and can enhance the susceptibility of membrane phospholipids (B1166683) to enzymatic attack. nih.gov Even at low concentrations, a significant fraction of DAG molecules can occupy the space between the two leaflets of the bilayer, further altering its structural and elastic properties. d-nb.inforesearchgate.net
| Biophysical Property | Effect of 1,2-Dieicosanoyl-sn-glycerol | Functional Implication |
| Membrane Curvature | Induces negative curvature due to its conical molecular shape. | Facilitates membrane budding, fission, and fusion. |
| Bilayer Stability | Can disrupt the lamellar phase and promote non-bilayer structures. | Increases membrane dynamics and fluidity. |
| Lipid Packing | Creates packing defects in the bilayer. | May increase permeability and alter protein function. |
| Elasticity | Modifies the bending modulus of the membrane. | Affects the ability of the membrane to deform. |
Roles in Specific Cellular Processes
The signaling and biophysical activities of 1,2-Dieicosanoyl-sn-glycerol translate into significant roles in regulating complex cellular processes, including cell fate decisions and tissue homeostasis.
Through the activation of PKC, 1,2-Dieicosanoyl-sn-glycerol can exert profound effects on cell proliferation. In some contexts, this effect is inhibitory. For example, in MCF-7 breast cancer cells, treatment with the DAG analogue diC8 leads to a dose-dependent inhibition of cell proliferation, a response that correlates directly with PKC translocation and activation.
In other systems, such as the intestinal epithelium, PKC signaling is instrumental in promoting cell cycle withdrawal and differentiation, which are essential for maintaining tissue homeostasis. rupress.org Activation of PKC can trigger a coordinated program of molecular events, including the induction of cyclin-dependent kinase (CDK) inhibitors and the hypophosphorylation of the retinoblastoma protein (pRb), which collectively lead to cell cycle arrest in the G0/G1 phase. rupress.org This function is critical for balancing proliferation in the intestinal crypts with the orderly differentiation of cells as they migrate up the villi.
The intestinal epithelium undergoes constant self-renewal driven by a pool of intestinal stem cells (ISCs) located at the base of the crypts. advancedsciencenews.comsciencedaily.com The balance between ISC self-renewal and differentiation is tightly controlled by a complex interplay of signaling pathways. nih.gov Diacylglycerol-mediated signaling is implicated in this regulatory network.
Signaling through PKC has been shown to mediate a program of cell cycle withdrawal in the intestinal epithelium, a process crucial for initiating differentiation. rupress.org Furthermore, the function of key ISC-related proteins can be linked to PKC signaling. For instance, loss of the epithelial cell adhesion molecule (EpCAM), which is highly expressed in ISCs, has been reported to activate atypical PKC, suggesting a role for this pathway in maintaining epithelial integrity and stem cell function. mdpi.com
Moreover, the intestinal microenvironment, including the commensal microbiota, can modulate host signaling. The bacterium Lactobacillus reuteri has been found to secrete a diacylglycerol kinase, an enzyme that phosphorylates DAG to phosphatidic acid. nih.gov By diminishing local DAG quantities in the intestinal epithelium, this bacterial enzyme reduces PKC phosphorylation and suppresses certain host inflammatory signaling pathways, highlighting how DAG levels in the ISC niche are a key regulatory node for maintaining tissue homeostasis. nih.gov
Association with Mechanisms Underlying Tumorigenesis
The role of specific long-chain diacylglycerols (DAGs) such as 1,2-Dieicosanoyl-sn-glycerol in the intricate mechanisms of tumorigenesis is an area of growing scientific inquiry. While direct studies on 1,2-Dieicosanoyl-sn-glycerol are limited, the broader class of diacylglycerols is well-established as a critical player in cancer biology. DAGs are pivotal second messengers in cellular signaling cascades that govern cell proliferation, survival, differentiation, and apoptosis. rupress.orgnih.gov Dysregulation of DAG-mediated signaling pathways is a common feature in the initiation and progression of various cancers. rupress.orgnih.gov
The primary mechanism through which diacylglycerols exert their effects is by activating a family of serine/threonine kinases known as protein kinase C (PKC) isozymes. um.esucsf.edu The binding of DAG to the C1 domain of PKC enzymes induces their translocation from the cytosol to the cell membrane, leading to their activation. nih.gov Activated PKC then phosphorylates a multitude of downstream target proteins, thereby modulating their activity and initiating a cascade of events that can contribute to a cancer phenotype.
Imbalances in the generation and metabolism of diacylglycerols are frequently observed in cancer cells. nih.gov These imbalances can arise from the overexpression or hyperactivity of enzymes that produce DAG, such as phospholipase C (PLC), or the downregulation of enzymes that terminate DAG signaling, like diacylglycerol kinases (DGKs). rupress.orgnih.gov This sustained elevation of DAG levels leads to chronic activation of PKC and other downstream effectors, promoting uncontrolled cell growth and survival. rupress.orgnih.gov
Research has shown that different PKC isozymes can have distinct and sometimes opposing roles in cancer, acting as either tumor promoters or suppressors depending on the cellular context. ucsf.edu For instance, some PKC isoforms are implicated in promoting cell proliferation and metastasis, while others are involved in inducing apoptosis. ucsf.edu The specific fatty acid composition of the diacylglycerol molecule can influence which PKC isozymes are activated and the subsequent cellular response.
Furthermore, the accumulation of long-chain fatty acids, the building blocks of diacylglycerols, within the tumor microenvironment has been shown to impact the function of immune cells. nih.gov This can lead to a dampened anti-tumor immune response, thereby facilitating tumor growth and progression. nih.gov The metabolic reprogramming that occurs in cancer cells often involves alterations in lipid metabolism, including the synthesis and degradation of diacylglycerols. nih.gov
While the direct tumorigenic mechanisms of 1,2-Dieicosanoyl-sn-glycerol have not been extensively elucidated, its structural similarity to other well-characterized diacylglycerols suggests it likely participates in these established pathways. As a long-chain saturated diacylglycerol, it is presumed to be a potent activator of the PKC family, thereby potentially influencing the cellular processes central to tumorigenesis.
General Effects of Diacylglycerol (DAG) Signaling in Cancer-Related Cellular Processes
| Cellular Process | Role of DAG Signaling | Key Downstream Effectors | Implication in Tumorigenesis |
|---|---|---|---|
| Cell Proliferation | Can be both pro-proliferative and anti-proliferative depending on the context. | Protein Kinase C (PKC) isozymes, RasGRPs | Dysregulation can lead to uncontrolled cell division. rupress.orgnih.gov |
| Cell Survival | Generally promotes cell survival by activating anti-apoptotic pathways. | Protein Kinase C (PKC) isozymes, Protein Kinase D (PKD) isozymes | Contributes to the resistance of cancer cells to apoptosis. rupress.orgnih.gov |
| Cell Motility and Invasion | Can enhance cell migration and invasion, key steps in metastasis. | Protein Kinase C (PKC) isozymes | Promotes the spread of cancer to distant organs. rupress.org |
| Angiogenesis | Can stimulate the formation of new blood vessels to supply tumors. | Vascular Endothelial Growth Factor (VEGF) pathways (indirectly) | Supports tumor growth and expansion. |
| Immune Response | Can modulate the function of T cells and other immune cells. | Diacylglycerol Kinases (DGKs) | Can contribute to tumor evasion of the immune system. rupress.orgnih.gov |
Advanced Methodologies for Research on 1,2 Dieicosanoyl Sn Glycerol
Enzymatic Synthesis Strategies
Enzymatic synthesis offers a powerful alternative to chemical methods for producing 1,2-diacyl-sn-glycerols with high specificity and under mild reaction conditions, which is particularly advantageous for lipids containing sensitive fatty acids. Lipases are the most commonly employed enzymes for this purpose due to their ability to catalyze esterification and glycerolysis reactions.
The synthesis of 1,2-Dieicosanoyl-sn-glycerol can be approached through two primary lipase-catalyzed reactions: the esterification of eicosanoic acid with glycerol (B35011) or the glycerolysis of trieicosanoylglycerol. The optimization of these reactions is crucial for maximizing the yield of the desired 1,2-DAG isomer. Key parameters that are typically optimized include the choice of lipase, substrate molar ratio, temperature, reaction time, and the removal of byproducts.
For instance, in a solvent-free system, the fatty acid-to-glycerol molar ratio has been shown to be a significant factor influencing the selectivity for diacylglycerol production. While specific studies on 1,2-Dieicosanoyl-sn-glycerol are limited, research on similar long-chain saturated diacylglycerols provides insights into potential optimization strategies.
Table 1: Illustrative Optimization Parameters for Lipase-Catalyzed Synthesis of 1,2-Diacylglycerols
| Parameter | Condition | Outcome | Reference |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym 435) | High conversion and selectivity for DAG | nih.gov |
| Substrate Molar Ratio (Fatty Acid:Glycerol) | 2:1 | Favors DAG formation | echelon-inc.com |
| Temperature | 60-70°C | Optimal for enzyme activity and substrate solubility | researchgate.net |
| Reaction Time | 4-8 hours | Time to reach equilibrium for maximum DAG yield | researchgate.net |
| Byproduct Removal | Vacuum | Removes water to drive the esterification forward | researchgate.net |
Note: This table presents generalized parameters from studies on various diacylglycerols, which would serve as a starting point for the specific synthesis of 1,2-Dieicosanoyl-sn-glycerol.
A significant challenge in the synthesis of 1,2-diacyl-sn-glycerols is controlling the regioselectivity of the lipase and preventing the migration of acyl chains. Many lipases exhibit a preference for the sn-1 and sn-3 positions of the glycerol backbone. To synthesize the sn-1,2 isomer, a common strategy involves the use of a protecting group on the sn-3 position of the glycerol backbone, followed by enzymatic acylation of the remaining two positions.
Acyl migration is a spontaneous process where an acyl group moves from the sn-2 position to the more stable sn-1 or sn-3 positions, leading to the formation of 1,3-diacylglycerol. nist.gov This isomerization is catalyzed by factors such as heat, acid, and base, and can also occur during purification on silica gel. aocs.org To minimize acyl migration during enzymatic synthesis, mild reaction conditions are employed, and the reaction is often carried out in non-polar organic solvents. nist.gov Derivatization of the final product can also be used to prevent acyl migration during analysis. aocs.org
Following synthesis, the purification of 1,2-Dieicosanoyl-sn-glycerol from the reaction mixture, which may contain unreacted substrates, monoacylglycerols, triacylglycerols, and the 1,3-isomer, is a critical step. Flash chromatography on a silica gel column is a common method for purification. mdpi.com The choice of solvent system is crucial to achieve good separation of the different acylglycerols.
Characterization of the purified product is essential to confirm its identity and purity. Techniques such as Thin-Layer Chromatography (TLC) can be used for a preliminary assessment of purity. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the position of the eicosanoyl chains on the glycerol backbone. Mass spectrometry is used to confirm the molecular weight of the compound.
Quantitative and Qualitative Lipidomics Analysis
Lipidomics aims to identify and quantify the complete set of lipids in a biological system. Advanced analytical techniques are required to resolve the complexity of the lipidome, including the separation of closely related isomers like 1,2- and 1,3-diacylglycerols.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a cornerstone of modern lipidomics. nih.gov For the analysis of 1,2-Dieicosanoyl-sn-glycerol, HRMS provides accurate mass measurements, which aids in the confident identification of the molecular formula. Tandem mass spectrometry (MS/MS) is then used to obtain structural information by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern can help to distinguish between different classes of lipids.
In the positive ion mode, diacylglycerols can be detected as protonated molecules [M+H]+ or adducts with ammonium [M+NH4]+ or sodium [M+Na]+. aocs.org The fragmentation of these precursor ions can yield information about the fatty acid chains. For instance, the neutral loss of a fatty acid can be observed.
Table 2: Representative Mass Spectrometry Data for a Diacylglycerol
| Precursor Ion | m/z | Fragmentation Products (Illustrative) |
| [M+NH4]+ | 638.572 | 339.3233 (loss of one oleoyl group) |
| 603.6197 (loss of NH3 and H2O) |
Note: This data is for 1,2-dioleoyl-sn-glycerol and is illustrative of the type of data that would be obtained for 1,2-Dieicosanoyl-sn-glycerol. The m/z values would differ based on the mass of eicosanoic acid. nih.gov
The separation of diacylglycerol isomers, particularly the positional isomers 1,2- and 1,3-DAG, is a significant analytical challenge. Normal-phase liquid chromatography (NP-LC) is a powerful technique for this purpose. aocs.org In NP-LC, the separation is based on the polarity of the analytes. The 1,2- and 1,3-diacylglycerol isomers have slightly different polarities, allowing for their separation on a suitable stationary phase, such as silica gel.
To improve the separation and prevent on-column acyl migration, derivatization of the free hydroxyl group of the diacylglycerols is often employed. aocs.org Derivatization with reagents like 2,4-dinitrophenylurethane can "fix" the stereochemistry and enhance the chromatographic separation of the isomers. aocs.org Chiral stationary phases can also be used in HPLC to separate the sn-1,2 and sn-2,3 enantiomers of diacylglycerols after derivatization. aocs.org
Reversed-phase liquid chromatography (RP-LC) can also be used to separate diacylglycerol molecular species based on the length and degree of unsaturation of their fatty acyl chains. researchgate.netnih.gov
Application of Stable Isotope-Labeled Internal Standards for Precise Quantification
The accurate quantification of individual diacylglycerol species such as 1,2-Dieicosanoyl-sn-glycerol from complex biological matrices is a significant analytical challenge due to their low abundance and the potential for analytical variability. The use of stable isotope-labeled internal standards is a cornerstone for achieving precise and accurate quantification, primarily in mass spectrometry-based methods.
Stable isotope-labeled internal standards are molecules that are chemically identical to the analyte of interest but have one or more atoms replaced with a heavier isotope, such as deuterium (²H) or carbon-13 (¹³C). These standards are considered the gold standard for quantitative lipidomics. mdpi.com When added to a sample at a known concentration at the earliest stage of sample preparation, they co-elute with the endogenous analyte in chromatographic separations and co-ionize in the mass spectrometer.
The key advantage of this approach is the ability to correct for sample loss during extraction, purification, and derivatization steps, as well as to mitigate the effects of ionization suppression or enhancement in the mass spectrometer source. Because the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects and extraction inefficiencies.
For the quantification of 1,2-Dieicosanoyl-sn-glycerol, a suitable internal standard would be, for example, 1,2-Dieicosanoyl-sn-glycerol-d5, where five deuterium atoms are incorporated into the glycerol backbone. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical similarities ensure they behave almost identically during the analytical process.
The quantification is based on the ratio of the signal intensity of the endogenous analyte to the signal intensity of the known amount of the internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample. Different internal standards may be employed to compensate for variations in mass spectrometry signals that can depend on the length of the acyl chains and the degree of unsaturation. nih.govresearchgate.netspringernature.com
Table 1: Example Data for Quantification of 1,2-Dieicosanoyl-sn-glycerol using a Stable Isotope-Labeled Internal Standard
| Parameter | Endogenous 1,2-Dieicosanoyl-sn-glycerol | 1,2-Dieicosanoyl-sn-glycerol-d5 (Internal Standard) |
| Mass-to-charge ratio (m/z) of [M+NH₄]⁺ | 717.2 | 722.2 |
| Concentration Spiked | N/A | 100 ng/mL |
| Peak Area (Arbitrary Units) | 50,000 | 100,000 |
| Response Ratio (Analyte/IS) | 0.5 | N/A |
| Calculated Concentration | 50 ng/mL | N/A |
Note: The values in this table are illustrative and would be determined experimentally.
Spectroscopic Techniques for Structural Confirmation and Conformational Studies (e.g., Nuclear Magnetic Resonance)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and conformation of diacylglycerols like 1,2-Dieicosanoyl-sn-glycerol. Both ¹H and ¹³C NMR are employed for these purposes.
Structural Confirmation:
High-resolution ¹H and ¹³C NMR spectroscopy can be used to confirm the identity and structure of 1,2-Dieicosanoyl-sn-glycerol. The chemical shifts of the protons and carbons in the glycerol backbone and the eicosanoyl chains provide a fingerprint of the molecule.
In ¹H NMR, the protons on the glycerol moiety give rise to characteristic signals in the range of 3.70 to 5.10 ppm. nih.gov The signals from the long eicosanoyl chains appear in distinct regions: the α-methylene protons adjacent to the carbonyl group are typically found around 2.30-2.50 ppm, the bulk of the methylene protons in the acyl chains resonate between 1.20 and 1.60 ppm, and the terminal methyl protons appear around 0.86-0.98 ppm. nih.gov
¹³C NMR spectroscopy is particularly useful for determining the position of the acyl chains on the glycerol backbone. The chemical shifts of the carbonyl carbons of the ester groups are sensitive to their position. For a 1,2-diacyl-sn-glycerol, the carbonyl carbon of the acyl chain at the sn-1 position typically resonates at a slightly different chemical shift than the carbonyl carbon of the acyl chain at the sn-2 position. For instance, in long-chain diacylglycerols, the carbonyl carbons of acyl groups at the sn-1 and sn-3 positions generally appear at around 173.3 ppm, while those at the sn-2 position are found slightly upfield at approximately 173.1 ppm. nih.gov The glycerol backbone carbons also show distinct chemical shifts that confirm the 1,2-substitution pattern.
Table 2: Representative ¹³C NMR Chemical Shifts for 1,2-Diacyl-sn-glycerols
| Carbon Atom | Typical Chemical Shift (ppm) |
| sn-1 Carbonyl | ~173.2 |
| sn-2 Carbonyl | ~173.1 |
| sn-1 Methylene | ~62.5 |
| sn-2 Methine | ~73.1 |
| sn-3 Methylene | ~62.5 |
| Acyl Chain α-Methylene | ~34.0 |
| Acyl Chain (CH₂)n | ~22-32 |
| Acyl Chain Terminal Methyl | ~14.0 |
Note: These are typical chemical shift values and can vary slightly depending on the solvent and other experimental conditions.
Conformational Studies:
NMR spectroscopy can also provide insights into the three-dimensional structure and dynamics of 1,2-Dieicosanoyl-sn-glycerol in solution or in a membrane environment. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can be used to establish through-bond and through-space connectivities, which helps in the complete assignment of all proton and carbon signals.
Furthermore, advanced NMR techniques, such as those utilizing the Karplus analysis of coupling constants, can be used to study the rotational isomerism of the glycerol backbone. nih.gov This allows for the determination of the preferred conformations (e.g., gauche, trans) around the C-C bonds of the glycerol moiety. Deuterium (²H) NMR of specifically labeled molecules in oriented bilayers can provide detailed information about the orientation and dynamics of the glycerol headgroup and the acyl chains within a membrane, revealing how these molecules pack and move. nih.gov These studies are crucial for understanding the role of 1,2-Dieicosanoyl-sn-glycerol in biological membranes and cellular signaling processes.
Emerging Research Frontiers and Applications of 1,2 Dieicosanoyl Sn Glycerol
Elucidation of Specific Protein-Lipid Interactions and Binding Affinities
1,2-Dieicosanoyl-sn-glycerol, a diacylglycerol (DAG) with two 20-carbon saturated acyl chains, is a key intermediate in lipid metabolism and a potential signaling molecule. creative-proteomics.comlipotype.com Its biological activity is intrinsically linked to its ability to interact with specific proteins, thereby modulating their function and localization. The primary targets of DAGs are proteins containing a conserved C1 domain, a cysteine-rich zinc-finger motif. nih.govwikipedia.orgcellsignal.com
The interaction between DAGs and C1 domains is crucial for the recruitment of these proteins to cellular membranes, a critical step in many signal transduction pathways. tandfonline.comportlandpress.com Protein Kinase C (PKC) is the most well-characterized family of DAG-binding proteins. nih.gov The binding of DAG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the kinase, allowing it to phosphorylate a wide array of downstream targets. nih.govnih.gov This activation is a stereospecific process, with a preference for the sn-1,2 configuration. tandfonline.com
While direct experimental data on the binding affinity of 1,2-Dieicosanoyl-sn-glycerol to specific C1 domains is limited, the biophysical properties of its long, saturated eicosanoyl chains likely influence these interactions. The bulky and hydrophobic nature of these chains would affect the lipid's partitioning into different membrane microdomains and could modulate the stability of the protein-lipid complex. The interaction is not solely dependent on the DAG molecule itself; the surrounding phospholipid environment also plays a significant role. ucsd.edu
Beyond PKC, a diverse range of other signaling proteins possess C1 domains and are potential effectors of 1,2-Dieicosanoyl-sn-glycerol. These include chimaerins, Ras guanyl nucleotide-releasing proteins (RasGRPs), and diacylglycerol kinases (DGKs). nih.gov The specific cellular consequences of these interactions depend on the particular C1 domain-containing protein involved and its downstream signaling network.
Table 1: Examples of C1 Domain-Containing Proteins and their Functions
| Protein Family | Specific Examples | Function |
| Protein Kinase C (PKC) | PKCα, PKCβ, PKCγ | Signal transduction, cell proliferation, differentiation, apoptosis |
| Chimaerins | α-chimaerin, β-chimaerin | Rac-GTPase activating proteins, regulation of cell morphology |
| RasGRPs | RasGRP1, RasGRP3 | Guanine nucleotide exchange factors for Ras and Rap GTPases |
| Diacylglycerol Kinases (DGKs) | DGKα, DGKζ | Phosphorylation of DAG to phosphatidic acid, signal termination |
Delineation of Regulatory Networks Controlled by 1,2-Dieicosanoyl-sn-glycerol Metabolism
The cellular concentration of 1,2-Dieicosanoyl-sn-glycerol is tightly regulated by a network of metabolic enzymes that control its synthesis and degradation. nih.govjst.go.jp Understanding these pathways is crucial for delineating the regulatory networks under its control.
Synthesis of 1,2-Dieicosanoyl-sn-glycerol:
The primary pathway for the de novo synthesis of 1,2-Dieicosanoyl-sn-glycerol begins with glycerol-3-phosphate. wikipedia.org A series of acylation steps, catalyzed by acyltransferases, leads to the formation of phosphatidic acid, which is then dephosphorylated by phosphatidic acid phosphatases (PAPs) to yield 1,2-diacyl-sn-glycerol. nih.govnih.gov
Alternatively, 1,2-Dieicosanoyl-sn-glycerol can be generated through the hydrolysis of phospholipids (B1166683), such as phosphatidylcholine or phosphatidylinositol 4,5-bisphosphate, by phospholipase C (PLC) enzymes. wikipedia.org This pathway is a key mechanism for generating DAG as a second messenger in response to extracellular signals.
Degradation of 1,2-Dieicosanoyl-sn-glycerol:
Once formed, 1,2-Dieicosanoyl-sn-glycerol can be metabolized through several pathways, effectively terminating its signaling role or channeling it into other metabolic routes.
Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate 1,2-Dieicosanoyl-sn-glycerol to produce phosphatidic acid. This not only attenuates DAG signaling but also generates another important lipid second messenger. jst.go.jpmdpi.com
Acylation: Diacylglycerol acyltransferases (DGATs) catalyze the addition of a third fatty acyl chain to 1,2-Dieicosanoyl-sn-glycerol, forming triacylglycerol. creative-proteomics.com This is a primary mechanism for energy storage in the form of neutral lipids.
Hydrolysis: Diacylglycerol lipases can hydrolyze the ester bonds of 1,2-Dieicosanoyl-sn-glycerol, releasing free fatty acids and monoacylglycerol. nih.gov
The interplay between these synthetic and degradative pathways determines the spatiotemporal availability of 1,2-Dieicosanoyl-sn-glycerol, allowing for precise control over the activation of its downstream effector proteins and the flux through associated metabolic networks.
Table 2: Key Enzymes in 1,2-Dieicosanoyl-sn-glycerol Metabolism
| Enzyme Family | Function |
| Acyltransferases | Synthesis of phosphatidic acid |
| Phosphatidic Acid Phosphatases (PAPs) | Dephosphorylation of phosphatidic acid to DAG |
| Phospholipase C (PLC) | Hydrolysis of phospholipids to generate DAG |
| Diacylglycerol Kinases (DGKs) | Phosphorylation of DAG to phosphatidic acid |
| Diacylglycerol Acyltransferases (DGATs) | Acylation of DAG to triacylglycerol |
| Diacylglycerol Lipases | Hydrolysis of DAG to free fatty acids and monoacylglycerol |
Development of Novel Research Tools and Probes Based on 1,2-Dieicosanoyl-sn-glycerol Structure
The study of the precise roles of specific diacylglycerol species like 1,2-Dieicosanoyl-sn-glycerol has been hampered by a lack of specific molecular tools. However, advancements in chemical biology are paving the way for the development of novel probes to investigate its subcellular localization, dynamics, and interactions.
Fluorescent Probes:
One approach is the development of fluorescently labeled analogs of 1,2-Dieicosanoyl-sn-glycerol. These probes can be introduced into living cells to visualize the distribution and trafficking of the lipid. nih.govbath.ac.uk Challenges in designing such probes include ensuring that the fluorescent tag does not significantly alter the biophysical properties and biological activity of the parent molecule. Fluorescent protein-based biosensors, which utilize a DAG-binding C1 domain fused to a fluorescent protein, are also valuable tools for monitoring changes in cellular DAG levels in real-time. nih.gov
Photoactivatable Probes:
Photoactivatable probes are powerful tools for identifying protein-lipid interactions in their native cellular environment. acs.org A photoactivatable analog of 1,2-Dieicosanoyl-sn-glycerol could be designed to incorporate a photoreactive group. Upon photoactivation, this group forms a covalent bond with nearby interacting proteins, allowing for their subsequent identification by techniques such as mass spectrometry. nih.govresearchgate.net
Clickable Probes:
The incorporation of a "clickable" chemical handle, such as an alkyne or an azide, into the structure of 1,2-Dieicosanoyl-sn-glycerol would enable its detection and enrichment through bioorthogonal chemistry. nih.gov This approach allows for the attachment of various reporter tags, such as fluorophores or affinity labels, after the probe has been metabolically incorporated or has interacted with its cellular targets.
The development of these specialized chemical tools will be instrumental in dissecting the specific functions of 1,2-Dieicosanoyl-sn-glycerol and distinguishing its roles from those of other DAG species within the complex lipid landscape of the cell.
Integration of 1,2-Dieicosanoyl-sn-glycerol Data within Systems Biology and Lipidome Mapping Initiatives
The advent of high-throughput lipidomics technologies has enabled the comprehensive analysis of the entire lipid complement of a cell or organism, known as the lipidome. nih.govnih.govnih.gov Integrating data on 1,2-Dieicosanoyl-sn-glycerol into these large-scale datasets is essential for a systems-level understanding of its biological significance.
Lipidomics databases, such as LIPID MAPS and the Human Metabolome Database (HMDB), serve as central repositories for structural and quantitative data on a vast array of lipid species, including 1,2-Dieicosanoyl-sn-glycerol. lipidmaps.orgnih.govhmdb.cahmdb.caoup.comebi.ac.uk These databases provide detailed information on the chemical properties, metabolic pathways, and known biological roles of individual lipids. The inclusion of 1,2-Dieicosanoyl-sn-glycerol in these resources facilitates its identification in lipidomics experiments and provides a framework for interpreting its changes in different physiological and pathological states.
By correlating the levels of 1,2-Dieicosanoyl-sn-glycerol with changes in the transcriptome, proteome, and metabolome, researchers can begin to build comprehensive models of the regulatory networks in which this lipid participates. This systems biology approach can uncover novel connections between 1,2-Dieicosanoyl-sn-glycerol metabolism and various cellular processes, from signal transduction to energy homeostasis.
Furthermore, lipidome mapping initiatives that document the spatial distribution of lipids within tissues and cells will provide crucial insights into the localized functions of 1,2-Dieicosanoyl-sn-glycerol. Understanding where this specific DAG species accumulates in response to different stimuli will help to pinpoint its sites of action and identify its specific interaction partners.
Table 3: Online Databases Containing Information on 1,2-Dieicosanoyl-sn-glycerol
| Database | Identifier |
| LIPID MAPS | LMGL02010117 |
| PubChem | CID 9543782 |
| Human Metabolome Database (HMDB) | HMDB0007368 |
Q & A
Q. How to distinguish direct vs. indirect effects of 1,2-Dieicosanoyl-sn-glycerol in cellular assays?
- Methodological Answer :
- Pharmacological Inhibition : Use PKC inhibitors (e.g., Gö6983) to block downstream signaling.
- Imaging : Track real-time DAG dynamics with GFP-tagged biosensors (e.g., C1 domain of PKCγ).
- Knockdown/CRISPR Models : Silence candidate receptors (e.g., TRPC3/6) to assess dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
